AM211 is a potent, orally bioavailable, small-molecule antagonist of the prostaglandin D2 (PGD2) receptor type 2 (DP2, also known as CRTH2). Structurally classified as an alkynylphenoxyacetic acid derivative, it is procured primarily for its sub-10 nM binding affinity and exceptional cross-species consistency across human, mouse, rat, and guinea pig models [1]. Unlike many early-generation GPCR inhibitors, AM211 is highly processable, boasting a DMSO solubility of ≥125 mg/mL, making it an ideal candidate for high-concentration stock formulations and complex in vivo vehicle preparations .
Substituting AM211 with older CRTH2 antagonists, such as Ramatroban, introduces severe target confounding because Ramatroban possesses dual thromboxane (TP) and CRTH2 activity, making it impossible to isolate DP2-specific immunological pathways [1]. Furthermore, many early-generation phenoxyacetic acid derivatives suffer from extreme plasma protein binding (>99.9%), which completely abolishes their functional activity in whole-blood assays[2]. AM211 was specifically structurally optimized to overcome this limitation, retaining high functional potency even in the presence of serum albumin, ensuring that in vitro procurement translates reliably to ex vivo and in vivo success [3].
AM211 demonstrates an IC50 > 100 μM for related prostanoid receptors, including TP, IP, DP1, and FP, while maintaining an IC50 of 4.9 nM for human DP2 [1]. In contrast, historical baselines like Ramatroban act as dual TP/CRTH2 antagonists, introducing significant off-target effects[2]. This >10,000-fold selectivity ensures that downstream readouts are strictly DP2-mediated.
| Evidence Dimension | Receptor Selectivity (DP2 vs. TP/DP1) |
| Target Compound Data | AM211: IC50 = 4.9 nM (DP2), >100 μM (TP/DP1) |
| Comparator Or Baseline | Ramatroban: Dual TP/CRTH2 activity |
| Quantified Difference | >10,000-fold selectivity for DP2 over other prostanoid receptors |
| Conditions | Radioligand binding assay (human receptors) |
Procuring AM211 eliminates the need for complex control experiments required when using non-selective or dual-acting prostanoid antagonists.
A major failure point for early CRTH2 antagonists is the loss of efficacy due to >99.9% serum protein binding. AM211 was optimized to resist this, yielding an IC50 of 2.7 nM for inhibiting PGD2-stimulated eosinophil shape change (ESC) in human whole blood[1]. Even in the presence of 0.2% human serum albumin, AM211 maintains a binding IC50 of 12.2 nM [2]. Unoptimized analogs typically show negligible activity in whole blood despite high isolated receptor affinity [3].
| Evidence Dimension | Eosinophil Shape Change (ESC) Inhibition |
| Target Compound Data | AM211: IC50 = 2.7 nM (whole blood) |
| Comparator Or Baseline | Unoptimized phenoxyacetic acids: Negligible whole-blood activity |
| Quantified Difference | Retention of sub-10 nM functional potency in high-protein environments |
| Conditions | Ex vivo human whole blood PGD2 stimulation |
Buyers conducting ex vivo or in vivo immunological assays must prioritize AM211 to avoid false negatives caused by serum protein inactivation.
AM211 exhibits remarkably uniform binding affinities across preclinical models: 4.9 nM (human), 7.8 nM (mouse), 4.9 nM (guinea pig), and 10.4 nM (rat) [1]. Many alternative CRTH2 antagonists exhibit a >10-fold drop-off in potency when moving from human to rodent models [2]. This tight sub-15 nM cross-species consistency allows researchers to use a single procured batch across multiple stages of translational research [3].
| Evidence Dimension | Cross-Species DP2 Binding (IC50) |
| Target Compound Data | AM211: 4.9 nM (Human) to 10.4 nM (Rat) |
| Comparator Or Baseline | Species-restricted antagonists: >10x variance between human and rodent |
| Quantified Difference | Uniform sub-15 nM potency across all major laboratory species |
| Conditions | In vitro DP2 radioligand binding |
Reduces procurement complexity by allowing the same compound to be used seamlessly from human cell lines to rodent in vivo models.
AM211 demonstrates excellent processability, with a DMSO solubility of ≥125 mg/mL (approx. 250 mM) . In contrast, many standard lipophilic GPCR inhibitors struggle to exceed 10 mg/mL without precipitation [1]. This high solubility enables the preparation of ultra-concentrated stock solutions and facilitates complex in vivo vehicle formulations (e.g., using SBE-β-CD or PEG300) for high-dose cassette PK studies [2].
| Evidence Dimension | Stock Solution Solubility |
| Target Compound Data | AM211: ≥125 mg/mL in DMSO |
| Comparator Or Baseline | Standard lipophilic antagonists: <10 mg/mL |
| Quantified Difference | >10-fold higher maximum solubility |
| Conditions | Standard laboratory formulation conditions (DMSO stock) |
Critical for laboratories needing to formulate high-dose in vivo treatments without the risk of compound precipitation.
Due to its optimized resistance to serum protein binding and an IC50 of 2.7 nM in human whole blood, AM211 is the preferred procurement choice for ex vivo assays measuring PGD2-stimulated eosinophil shape change (ESC)[1].
AM211's uniform sub-15 nM potency across human, mouse, rat, and guinea pig DP2 receptors makes it an ideal single-source antagonist for laboratories scaling from in vitro human cell work to in vivo rodent models of allergic inflammation [2].
With >10,000-fold selectivity for DP2 over TP, IP, DP1, and FP receptors, AM211 serves as a flawless positive control in GPCR profiling panels, ensuring that observed immunological responses are not confounded by thromboxane receptor crosstalk [3].
Leveraging its ≥125 mg/mL DMSO solubility and excellent oral bioavailability (F = 82% in mice), AM211 is highly suitable for intensive PK/PD studies requiring concentrated stock solutions and complex vehicle formulations without precipitation risks [4].